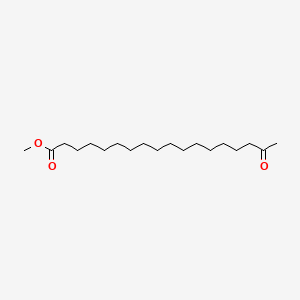
5-Hexen-3-one
Overview
Description
5-Hexen-3-one: is an organic compound with the molecular formula C6H10O . It is a member of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a six-carbon chain with a double bond between the fifth and sixth carbon atoms. This compound is known for its distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexen-3-one can be synthesized through several methods, including:
Oxidation of 5-Hexen-3-ol: This method involves the oxidation of 5-Hexen-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Hydroformylation of 1,3-Butadiene: This process involves the hydroformylation of 1,3-butadiene followed by oxidation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield 5-Hexen-3-ol.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC and KMnO4.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 5-Hexen-3-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Hexen-3-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions involving ketones. It is also used in the study of metabolic pathways involving ketone bodies .
Medicine: While not directly used as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and to study the pharmacokinetics and pharmacodynamics of ketone-containing compounds .
Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances. It is also used as a starting material for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Hexen-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The double bond in the molecule also allows for reactions such as hydrogenation and polymerization .
Comparison with Similar Compounds
4-Hexen-3-one: Similar structure but with the double bond at a different position.
3-Hexen-2-one: Another isomer with the carbonyl group at a different position.
2-Hexen-4-one: Isomer with the carbonyl and double bond positions swapped.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions compared to its isomers. Its position of the carbonyl group and the double bond makes it particularly useful in certain synthetic applications and industrial processes .
Properties
IUPAC Name |
hex-5-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLJMUWUVTHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178950 | |
| Record name | 5-Hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24253-30-3 | |
| Record name | 5-Hexen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024253303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)
![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)







amino}benzoate](/img/structure/B3050137.png)




